molecular formula C5H6O2S B1347192 2H-Thiopyran-3,5(4H,6H)-dione CAS No. 6881-49-8

2H-Thiopyran-3,5(4H,6H)-dione

Cat. No. B1347192
CAS RN: 6881-49-8
M. Wt: 130.17 g/mol
InChI Key: VDHPFHUCOPGRLS-UHFFFAOYSA-N
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Description

2H-Thiopyran-3,5(4H,6H)-dione, also known as thiopyran-3,5-dione, is a heterocyclic organic compound with a sulfur-containing ring structure. This compound is a colorless solid with a melting point of around 100 °C. It is a versatile building block used in the synthesis of various compounds, including drugs, dyes, and fragrances. In addition, it has been used in scientific research applications due to its unique properties, such as its ability to act as a ligand for metal ions.

Scientific Research Applications

Synthesis of Thiopyran Derivatives

2H-Thiopyran-3,5(4H,6H)-dione: serves as a precursor in the synthesis of various thiopyran derivatives. These derivatives are significant due to their potential biological activities. The acylation of 2H-thiopyran-3,5-dione can lead to the formation of 4-acyl derivatives, which are valuable intermediates in organic synthesis .

Oxidation Reactions

This compound is involved in oxidation reactions that are crucial in the field of organic chemistry. The ability to undergo controlled oxidation allows for the creation of diverse oxidized products that can have different properties and applications, particularly in the development of new pharmaceuticals .

Reaction with Amines

The reaction of 2H-Thiopyran-3,5(4H,6H)-dione with amines is an important application in medicinal chemistry. This reaction can lead to the formation of amine derivatives, which are often explored for their therapeutic properties, including antifungal and antibacterial activities .

Development of Antifungal Agents

Research indicates that thiopyran dione derivatives show promise as antifungal agents. The structural modification of the thiopyran ring can lead to compounds with enhanced antifungal properties, which are valuable in the pharmaceutical industry .

Antibacterial Compound Synthesis

Similarly, the antibacterial properties of thiopyran dione derivatives make them candidates for the synthesis of new antibacterial compounds. The exploration of these properties can contribute to the development of novel antibiotics, addressing the growing concern of antibiotic resistance .

Chemical Intermediate for Heterocyclic Compounds

2H-Thiopyran-3,5(4H,6H)-dione: acts as a chemical intermediate in the synthesis of various heterocyclic compounds. Heterocycles are a fundamental class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and dyes .

Material Science Applications

In material science, the unique properties of thiopyran dione derivatives can be utilized in the development of new materials with specific characteristics, such as enhanced thermal stability or electrical conductivity .

Catalysis

The compound can also find applications in catalysis, where it may be used to facilitate or enhance chemical reactions. This is particularly relevant in the development of green chemistry processes, where efficient and environmentally friendly catalysts are sought after .

properties

IUPAC Name

thiane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPFHUCOPGRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315278
Record name 2H-Thiopyran-3,5(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Thiopyran-3,5(4H,6H)-dione

CAS RN

6881-49-8
Record name 6881-49-8
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Record name 2H-Thiopyran-3,5(4H,6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2H-Thiopyran-3,5(4H,6H)-dione a useful building block in organic synthesis?

A1: 2H-Thiopyran-3,5(4H,6H)-dione is a versatile building block for constructing diverse heterocyclic systems. Its structure, containing a thiopyran ring with two carbonyl groups, allows for various chemical transformations. [, , ] For instance, it readily reacts with dinucleophiles like hydrazines and hydroxylamine, enabling the synthesis of thiopyrano[3,4-c]pyrazolones, thiopyrano[4,3-d]isoxazoles, and thiopyrano[3,4-d]pyrimidines. []

Q2: Can you provide an example of a one-pot multicomponent reaction utilizing 2H-Thiopyran-3,5(4H,6H)-dione to synthesize complex heterocycles?

A2: One example is the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives. [] This one-pot reaction involves 2H-Thiopyran-3,5(4H,6H)-dione, an aryl aldehyde, and 1H-benzo[d]imidazol-2-amine in glacial acetic acid. This method provides a rapid and efficient route to these complex tetracyclic systems under mild conditions. []

Q3: How does the reaction of 2H-Thiopyran-3,5(4H,6H)-dione with amines differ from its reaction with dinucleophiles?

A3: While dinucleophiles react with 2H-Thiopyran-3,5(4H,6H)-dione to form fused heterocycles, amines can lead to different outcomes depending on the amine and reaction conditions. For example, reacting 2H-Thiopyran-3,5(4H,6H)-dione with N,N-dimethylformamide dimethyl acetal leads to 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dione, which serves as a precursor for further reactions with dinucleophiles. [] On the other hand, simple amines might react with the carbonyl groups, potentially forming imines or enamines. [, ]

Q4: The provided research mentions the synthesis of "thiopyrano[3,4-b]pyridine" derivatives. Can you elaborate on the significance of this structural motif?

A4: Thiopyrano[3,4-b]pyridine represents a privileged scaffold in medicinal chemistry. This framework is present in numerous biologically active compounds with diverse pharmacological activities. [] Thus, developing efficient synthetic routes to access this core structure, and its derivatives, holds significant value for drug discovery endeavors.

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